molecular formula C11H14O3 B1251633 2-Allyl-4,5-dimethoxyphenol CAS No. 59893-87-7

2-Allyl-4,5-dimethoxyphenol

Cat. No. B1251633
CAS RN: 59893-87-7
M. Wt: 194.23 g/mol
InChI Key: IHAVVJBEVFMSES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Allyl-4,5-dimethoxyphenol involves intricate chemical reactions. For example, the anodic oxidation of 4-allyl-2,6-dimethoxyphenol leads to the formation of asatone-type neolignans, showcasing the compound's potential in generating complex organic molecules through both radical and cationic pathways (Nishiyama et al., 1983). Furthermore, the synthesis of cis-dimethyl(η1-allyl)gold(III) complexes by reacting cis-[AuMe2X(PPh3)] with corresponding Grignard reagents illustrates the versatility of allyl-containing compounds in organometallic chemistry (Sone et al., 1995).

Molecular Structure Analysis

The molecular structure of 2-Allyl-4,5-dimethoxyphenol derivatives is crucial for understanding their chemical behavior. Studies on the crystal and molecular structures of related compounds, such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, reveal insights into the spatial arrangement and electronic distribution that influence their reactivity and interaction with other molecules (Shabir et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 2-Allyl-4,5-dimethoxyphenol and its derivatives is a field of extensive research. For instance, the oxidative stability of biodiesel fuels improved significantly with the addition of 4-allyl-2,6-dimethoxyphenol, highlighting the antioxidant properties of such compounds (Botella et al., 2014). Additionally, enzymatic modifications of 2,6-dimethoxyphenol for synthesizing dimers with enhanced antioxidant capacity further demonstrate the potential of these compounds in creating bioactive materials with improved functionalities (Adelakun et al., 2012).

Physical Properties Analysis

The physical properties of 2-Allyl-4,5-dimethoxyphenol derivatives, such as their thermal stability and phase behavior, are essential for their application in various fields. The synthesis of thermosetting poly(phenylene ether) containing allyl groups, for example, showcases the thermal and electrical properties crucial for materials science applications (Fukuhara et al., 2004).

Chemical Properties Analysis

The chemical properties, particularly the reactivity towards various reagents and conditions, define the applicability of 2-Allyl-4,5-dimethoxyphenol in synthetic chemistry. The preparation and reactions of 2,5-dimethoxythiophen, for instance, offer a glimpse into the electrophilic substitution reactions and susceptibility to ring opening, providing valuable insights into the chemical behavior of phenolic compounds with methoxy and allyl groups (Barker et al., 1975).

Scientific Research Applications

Application in Plant Biochemistry

  • Scientific Field : Plant Biochemistry
  • Summary of Application : 2-Allyl-4,5-dimethoxyphenol is involved in the synthesis of phenylpropanoid volatile components in plants . These components are useful and valuable not only as flavorings, but also as medicines and food supplements .
  • Methods of Application : The study involved mining expressed sequence tag libraries of pure strains of perilla maintained for over 30 years for their oil type and conducting gas chromatography-mass spectrometry analyses of the perilla oils .
  • Results : An enzyme involved in the synthesis of a phenylpropanoid volatile component was identified in perilla . Expression of this enzyme in Saccharomyces cerevisiae showed that it is a member of the cytochrome P450 family and catalyzes the introduction of a hydroxy group onto myristicin to form an intermediate of dillapiole .

Application in Pest Control

  • Scientific Field : Pest Control
  • Summary of Application : 2-Allyl-4,5-dimethoxyphenol is used in the control of Bactrocera dorsalis, a highly invasive fruit pest of economic and quarantine significance .
  • Methods of Application : The study involved developing a methyl eugenol-supplemented diet that reduces males’ response to methyl eugenol without compromising mating efficiency and survivorship .
  • Results : Consuming a methyl eugenol-supplemented diet reduces response to methyl eugenol lures and enhances mating success .

Application in Ecotoxicology

  • Scientific Field : Ecotoxicology
  • Summary of Application : 2-Allyl-4,5-dimethoxyphenol is used in the study of the Oriental fruit fly, Bactrocera dorsalis . The males of this species are highly attracted to, and compulsively feed on, methyl eugenol (ME), which is converted into 2-Allyl-4,5-dimethoxyphenol and (E)-coniferyl alcohol . These compounds are temporarily sequestered in the fly’s rectal gland prior to being released at dusk .
  • Methods of Application : The study involved observing the behavior of Bactrocera dorsalis males when exposed to methyl eugenol .
  • Results : The research confirmed that 2-Allyl-4,5-dimethoxyphenol is a relatively strong lure to Bactrocera dorsalis males .

Safety And Hazards

No obvious signs of toxic symptoms and deaths were observed in mice during a 14-day acute oral toxicity testing . Further, toxicologically significant changes were not observed in body weight, water intake, food consumption, and absolute and relative organ weights between control and treated groups . This implies that 2-Allyl-4,5-dimethoxyphenol could be regarded as non-toxic .

Future Directions

The future directions of research on 2-Allyl-4,5-dimethoxyphenol could involve further exploration of its role as a lure for Bactrocera dorsalis males . This could contribute to controlling Bactrocera dorsalis in the field .

properties

IUPAC Name

4,5-dimethoxy-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h4,6-7,12H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAVVJBEVFMSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC=C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451252
Record name 2-Allyl-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-4,5-dimethoxyphenol

CAS RN

59893-87-7
Record name 2-Allyl-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxy-2-(2-propenyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
SZ Deng, XY Li, ZM Wang, JB Wang, DY Han… - Ecotoxicology and …, 2021 - Elsevier
Males of the Oriental fruit fly Bactrocera dorsalis (Hendel) are highly attracted to, and compulsively feed, on methyl eugenol (ME). ME is converted into 2-allyl-4,5-dimethoxyphenol (DMP…
Number of citations: 4 www.sciencedirect.com
AKW Hee, KH Tan - Comparative Biochemistry and Physiology Part C …, 2006 - Elsevier
Males of Bactrocera dorsalis (Diptera: Tephritidae) are attracted strongly to and feed compulsively on methyl eugenol (1,2-dimethoxy- 4 -(2-propenyl)benzene), a highly potent male …
Number of citations: 61 www.sciencedirect.com
R Nishida, KH Tan, M Serit, NH Lajis, AM Sukari… - Experientia, 1988 - Springer
Two phenylpropanoid compounds, 2-allyl-4,5-dimethoxyphenol(II) and coniferyl alcohol(III), were characterized from body tissue of wild males of the Oriental fruit fly,Dacus dorsalis. …
Number of citations: 186 link.springer.com
R Nishida, H Fukami - Journal of Chemical Ecology, 1990 - Springer
Several pharmacophagous insects have been shown to sequester specific kairomonal substances or their derivatives in their body tissues. Turnip sawflies,Athalia rosae, visit a plant,…
Number of citations: 156 link.springer.com
CCH Khoo, KH Yuen, KH Tan - Journal of Chemical Ecology, 2000 - Springer
We determined female attraction to coniferyl alcohol (CF) and 2–allyl-4,5–dimethoxyphenol (DMP) dispensed individually and in combinations from a syringe driver (SD) or a rubber …
Number of citations: 39 link.springer.com
R Nishida, KH Tan, SL Wee, AKW Hee… - … Systematics and Ecology, 2004 - Elsevier
Flowers of a southeast Asian orchid, Bulbophyllum cheiri, attract males of Bactrocera papayae and other fruit fly species sensitive to methyl eugenol for pollination. In addition to the …
Number of citations: 60 www.sciencedirect.com
AKW Hee, KH Tan - Bulletin of entomological research, 2005 - cambridge.org
Sex pheromonal components of the tephritid fruit fly Bactrocera dorsalis (Hendel), 2-allyl-4,5-dimethoxyphenol and (E)-coniferyl alcohol, are biosynthesized from a highly potent male …
Number of citations: 28 www.cambridge.org
AKW Hee, KH Tan - Journal of Chemical Ecology, 1998 - Springer
The attraction of female and male Bactrocera papayae to conspecific males fed with methyl eugenol (ME) and female attraction to male synthetic sex pheromone, trans-coniferyl alcohol (…
Number of citations: 104 link.springer.com
KH Tan, R Nishida, YC Toong - Journal of Chemical Ecology, 2002 - Springer
The major fruit fly attractant component in the floral fragrance of Bulbophyllum cheiri (fruit fly orchid) is methyl eugenol (ME). In the lowland rain forest of Malaysia, the solitary and …
Number of citations: 114 link.springer.com
KH Tan, R Nishida - Fruit fly pests, 2020 - taylorfrancis.com
Certain species of the Bactrocera dorsalis complex are important pests affecting pre- and post-harvest of cultivated fruits and vegetables. The Oriental fruit fly, Bactrocera dorsalis, not …
Number of citations: 172 www.taylorfrancis.com

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